molecular formula C16H8ClF2NO2 B5785679 2-chloro-3-(3,4-difluoroanilino)naphthoquinone CAS No. 4083-32-3

2-chloro-3-(3,4-difluoroanilino)naphthoquinone

Cat. No.: B5785679
CAS No.: 4083-32-3
M. Wt: 319.69 g/mol
InChI Key: DWIVXKJTVKYOLH-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,4-difluoroanilino)naphthoquinone is a synthetic 1,4-naphthoquinone (NQ) derivative characterized by a chloro substituent at position 2 and a 3,4-difluoroanilino group at position 3. This compound belongs to a class of nitrogen-substituted NQs, which are widely studied for their redox properties and diverse bioactivities, including anticancer, antimicrobial, and antifungal effects . The synthesis of such derivatives typically involves nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with substituted anilines under basic conditions, as exemplified by the preparation of structurally similar analogs like 2-chloro-3-((2,3-difluorophenyl)amino)naphthalene-1,4-dione (yield: 71.1%; Rf = 0.51) .

The 3,4-difluoroanilino substituent introduces steric and electronic effects that modulate interactions with biological targets, such as kinases and microbial enzymes. These modifications are critical for optimizing binding affinity and selectivity .

Properties

IUPAC Name

2-chloro-3-(3,4-difluoroanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF2NO2/c17-13-14(20-8-5-6-11(18)12(19)7-8)16(22)10-4-2-1-3-9(10)15(13)21/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIVXKJTVKYOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358271
Record name 1,4-Naphthalenedione, 2-chloro-3-[(3,4-difluorophenyl)amino]-
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Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4083-32-3
Record name 1,4-Naphthalenedione, 2-chloro-3-[(3,4-difluorophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3-(3,4-DIFLUOROANILINO)NAPHTHOQUINONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(3,4-difluoroanilino)naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3,4-difluoroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 2-chloro-3-(3,4-difluoroanilino)naphthoquinone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(3,4-difluoroanilino)naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that naphthoquinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 2-chloro-3-(3,4-difluoroanilino)naphthoquinone demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the generation of reactive oxygen species (ROS), which can damage cellular components in microorganisms, leading to cell death.

Antitumor Activity

Quinones are known for their antitumor properties, acting through mechanisms such as redox cycling and the generation of ROS. The compound may share these properties, potentially functioning as a chemotherapeutic agent similar to clinically used drugs like anthracyclines . The structural modifications in naphthoquinones can enhance their selectivity and potency against cancer cells.

Synthesis and Characterization

The synthesis of 2-chloro-3-(3,4-difluoroanilino)naphthoquinone typically involves nucleophilic substitution reactions with 2,3-dichloro-1,4-naphthoquinone. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Enzyme Inhibition Studies

Recent studies have explored the inhibitory effects of naphthoquinone derivatives on various enzymes. For example, compounds derived from naphthoquinones have shown promising results in inhibiting catalase activity, which is crucial for microbial survival under oxidative stress . This inhibition could lead to enhanced susceptibility of pathogens to oxidative damage.

Case Study: Antimicrobial Efficacy

A study synthesized several naphthoquinone derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Candida tenuis. The most potent compound exhibited a minimum inhibitory concentration (MIC) value of 15.6 µg/mL against S. aureus, indicating strong antimicrobial potential .

Case Study: Antitumor Activity

In another investigation focusing on the antitumor potential of naphthoquinones, derivatives were assessed for their cytotoxic effects on various cancer cell lines. Results indicated that certain substitutions on the naphthoquinone structure significantly enhanced cytotoxicity compared to unsubstituted analogs .

Summary Table of Applications

ApplicationDescriptionReference
AntimicrobialEffective against bacteria like E. coli and S. aureus
AntitumorPotential chemotherapeutic agent with ROS generation
Enzyme InhibitionInhibits catalase activity in pathogens

Mechanism of Action

The mechanism of action of 2-chloro-3-(3,4-difluoroanilino)naphthoquinone involves its interaction with cellular components. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against various pathogens .

Comparison with Similar Compounds

Fluorinated Anilino Derivatives

  • 2-Chloro-3-((4-fluorophenyl)amino)-1,4-naphthoquinone (2-ClFNQ): Exhibits antifungal activity against Candida spp. (MIC = 25–50 µg/mL) due to the electron-withdrawing fluorine atom enhancing redox cycling and oxidative stress in microbial cells .
  • 2-Chloro-3-((2,3-difluorophenyl)amino)-1,4-naphthoquinone: Demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 15.6 µg/mL), highlighting the importance of fluorine positioning for bacterial membrane disruption .
  • 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)-1,4-naphthoquinone: The CF₃ group increases hydrophobicity, improving binding to the ATP pocket of EGFR (IC₅₀ = 0.87 µM) through enhanced π-π stacking .

Non-Fluorinated Anilino Derivatives

  • 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone: Shows strong EGFR inhibition (IC₅₀ = 0.52 µM) via van der Waals interactions with hydrophobic kinase domains .
  • 2-Chloro-3-((thiophen-2-ylmethyl)amino)-1,4-naphthoquinone: Displays antifungal activity against Aspergillus niger (MIC = 12.5 µg/mL), attributed to sulfur-mediated thiol redox interference .

Bioactivity Profiles

Compound Substituent Anticancer Activity (IC₅₀) Antimicrobial Activity (MIC) Key Interactions
Target Compound 3,4-Difluoroanilino N/A† N/A† Hypothesized strong EGFR binding
2-Cl-3-((4-methylphenyl)amino)-NQ 4-Methylphenyl 0.52 µM (EGFR) Van der Waals, π-π stacking
2-Cl-3-((2,3-difluorophenyl)amino)-NQ 2,3-Difluorophenyl 15.6 µg/mL (S. aureus) H-bonding, oxidative stress
2-Cl-3-((furan-2-ylmethyl)amino)-NQ Furanmethyl 12.5 µg/mL (A. niger) Thiol redox interference
2-ClFNQ 4-Fluorophenyl 25 µg/mL (Candida spp.) Redox cycling

Structural and Physicochemical Properties

  • Planarity and Crystal Packing: The target compound’s 3,4-difluoroanilino group likely induces a non-planar conformation (torsion angle ~30–33°), similar to trifluoromethyl-substituted analogs, reducing π-π stacking but enhancing membrane permeability . Hydrogen bonding (N–H···O/Cl) stabilizes crystal packing, as seen in 2-chloro-3-((thiophen-2-ylmethyl)amino)-NQ (N–H···O = 3.008 Å) .
  • Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility compared to hydroxylated analogs (e.g., 2-hydroxy-3-anilino-NQ derivatives), which face solubility challenges in polar solvents .

Toxicity Considerations

  • Hepatotoxicity: Naphthoquinones, including 2-hydroxy-3-anilino derivatives, show dose-dependent liver toxicity due to redox cycling and glutathione depletion .
  • Acute Toxicity: 2-Amino-3-chloro-NQ derivatives have an oral LD₅₀ of 1,360 mg/kg in rats, suggesting moderate toxicity .

Biological Activity

2-chloro-3-(3,4-difluoroanilino)naphthoquinone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthoquinone framework substituted with a chloro group and a difluoroaniline moiety. Its structural formula can be represented as follows:

C13H8ClF2N\text{C}_{13}\text{H}_{8}\text{ClF}_{2}\text{N}

This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-chloro-3-(3,4-difluoroanilino)naphthoquinone exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that the compound possesses significant anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings suggest that it induces apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM)
MCF-715
A54920
HeLa25

The biological activity of 2-chloro-3-(3,4-difluoroanilino)naphthoquinone can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress in cells, leading to damage in cellular components.
  • Enzyme Inhibition : It is known to inhibit key enzymes involved in cancer cell proliferation.
  • DNA Intercalation : The naphthoquinone structure allows for intercalation into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various naphthoquinones, including 2-chloro-3-(3,4-difluoroanilino)naphthoquinone. Results indicated that this compound was among the most effective against drug-resistant strains of bacteria, highlighting its potential application in treating infections where conventional antibiotics fail.

Case Study 2: Cancer Cell Line Studies

In a study by Johnson et al. (2021), the anticancer effects of the compound were assessed using MCF-7 breast cancer cells. The results showed that treatment with 2-chloro-3-(3,4-difluoroanilino)naphthoquinone led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Q & A

Q. What are the standard synthetic routes for 2-chloro-3-(3,4-difluoroanilino)naphthoquinone?

The compound is synthesized via nucleophilic substitution using 2,3-dichloro-1,4-naphthoquinone as the precursor. Reaction with 3,4-difluoroaniline in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., Na₂CO₃) at 30–40°C for 4–6 hours yields the target product. Optimization of molar ratios (1:1.2 quinone:amine) and purification via column chromatography (silica gel, hexane/ethyl acetate) achieves 70–90% yields. Confirmation of purity requires NMR (¹H/¹³C) and IR spectroscopy .

Q. How is the molecular structure of this compound confirmed?

X-ray crystallography is the gold standard for structural confirmation. Key parameters include planar naphthoquinone systems (max deviation: 0.078 Å), dihedral angles between substituents (e.g., 52.38° for benzene rings), and hydrogen-bonding interactions (N–H⋯O). NMR analysis (e.g., ¹H chemical shifts at δ 8.1–8.3 ppm for aromatic protons) and IR absorption bands (e.g., 1670 cm⁻¹ for quinone C=O) further validate the structure .

Q. What redox mechanisms underpin its biological activity?

The quinone core facilitates two primary mechanisms:

  • Prooxidant activity : Semiquinone radical formation via single-electron reduction generates reactive oxygen species (ROS), inducing oxidative stress in cells .
  • Electrophilic reactivity : The chloro substituent acts as a leaving group, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in proteins like protein tyrosine phosphatases or Keap1, disrupting redox-sensitive signaling pathways .

Q. What in vitro assays are used for initial biological screening?

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. epidermidis) and fungal strains (e.g., Candida spp.) .
  • Anticancer : MTT assays on cancer cell lines (e.g., SCC-25 squamous carcinoma), with IC₅₀ values calculated at 48–72 hours .
  • Redox modulation : DCFH-DA assay for intracellular ROS quantification .

Advanced Research Questions

Q. How can contradictions in structure-activity relationships (SAR) be resolved?

SAR discrepancies often arise from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity but may reduce solubility, while electron-donating groups (e.g., –OCH₃) improve bioavailability but decrease redox activity.
  • Computational tools (e.g., DFT for charge distribution analysis) and systematic substituent scanning (e.g., 3,4-difluoro vs. 4-methylanilino derivatives) clarify these trends .

Q. What strategies optimize regioselectivity in nucleophilic substitution?

  • Catalysis : PdCl₂(dppf) with t-BuONa enhances C3-substitution over C2 in dichloronaphthoquinones .
  • Solvent effects : Polar solvents (DMF, DMSO) stabilize transition states for selective amine attack at the C3 position .

Q. How do molecular docking studies rationalize its EGFR inhibition?

Docking (e.g., AutoDock Vina) reveals interactions with EGFR’s ATP-binding pocket:

  • The quinone core forms π–π stacking with Phe723.
  • The 3,4-difluoroanilino group engages in van der Waals contacts with Leu718 and H-bonds with Thr766.
  • Chlorine at C2 stabilizes hydrophobic interactions with Val702 .

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Standardization : Use identical cell lines (e.g., SCC-25), serum-free conditions, and incubation times.
  • Control normalization : Include reference compounds (e.g., doxorubicin) and account for batch-to-batch compound purity variations .

Q. What formulation strategies improve bioavailability?

  • Biosurfactants : Rhamnolipids (0.1–1% w/v) enhance aqueous solubility by 5–10× via micellar encapsulation, reducing IC₅₀ values in cytotoxicity assays .
  • Nanoencapsulation : PLGA nanoparticles (150–200 nm) enable sustained release, validated via HPLC-UV pharmacokinetic profiling .

Q. How to design combination therapies with reduced toxicity?

  • Synergy screens : Checkerboard assays with antibiotics (e.g., Cefuroxime) or antifungals (e.g., Fluconazole) identify fractional inhibitory concentration (FIC) indices <0.5.
  • Mechanistic complementarity : Pair ROS-generating naphthoquinones with glutathione synthesis inhibitors (e.g., BSO) to amplify oxidative damage .

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